3,5-Difluoroaniline

Übersicht

Beschreibung

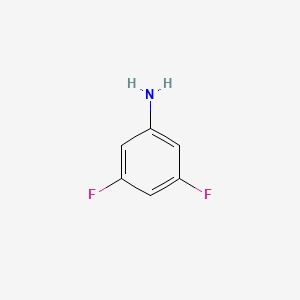

3,5-Difluoroaniline is an organic compound with the molecular formula C6H5F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is a white to yellowish low melting solid and is known for its applications in various chemical syntheses and industrial processes .

Synthetic Routes and Reaction Conditions:

From 1,3,5-Trichlorobenzene: One method involves fluorinating 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, which is then aminated with aqueous or anhydrous ammonia to yield this compound.

From 2,4,5-Trichloronitrobenzene: Another method involves reacting 2,4,5-trichloronitrobenzene with an alkali metal fluoride in the presence of a polar aprotic solvent at temperatures ranging from 100°C to 250°C.

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing yield and cost-effectiveness. The use of 1,3,5-trichlorobenzene as a starting material is particularly favored due to its availability and the relatively straightforward reaction conditions required for its conversion to this compound .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalyst are used.

Major Products:

Substitution Products: Depending on the nucleophile, products like 3,5-difluorobenzenesulfonamide can be formed.

Oxidation Products: Oxidation can lead to the formation of compounds like 3,5-difluorobenzoic acid.

Reduction Products: Reduction can yield compounds like 3,5-difluorodimethylaniline.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3,5-Difluoroaniline

The synthesis of this compound can be achieved through several methods, primarily involving the transformation of fluorinated precursors. The following table summarizes key synthetic routes:

These methods illustrate the versatility in synthesizing this compound, emphasizing its importance as a synthetic intermediate.

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of:

- Antibiotics : Compounds derived from this compound have shown efficacy against bacterial infections.

- Anticancer Agents : Its derivatives are being explored for their potential in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth.

- Anti-inflammatory Drugs : Research indicates that modifications of this compound can lead to new anti-inflammatory medications .

Agrochemical Applications

In the field of agrochemicals, this compound is employed as an intermediate in the synthesis of herbicides and insecticides. Notably:

- Herbicides : It is used in the formulation of selective herbicides that target specific weed species while minimizing damage to crops.

- Insecticides : Its derivatives have been developed to effectively control pest populations with reduced environmental impact .

Material Science Applications

This compound is also significant in materials science:

- Dyes and Pigments : It acts as a precursor for synthesizing various dyes used in textiles and coatings.

- Polymer Chemistry : The compound is utilized in the production of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .

Toxicological Studies

Recent studies have assessed the toxicity of this compound using metabolomic approaches. These investigations reveal that exposure can lead to biochemical changes indicative of xenobiotic stress:

- Increased levels of inosine monophosphate were observed in treated organisms.

- Alterations in carbohydrate metabolism were noted, suggesting potential biomarkers for toxicity assessment .

Case Study 1: Synthesis Optimization

A study optimized the synthesis of this compound from 2,4-difluoroaniline using a streamlined process that improved yield and reduced reaction time. This method demonstrated a yield increase from 70% to over 90% by adjusting reaction conditions and utilizing phase transfer catalysts .

Case Study 2: Pharmaceutical Development

Wirkmechanismus

The mechanism of action of 3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biochemical effects. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Difluorobenzenamine

- 3,5-Difluorodimethylaniline

- 3,5-Difluorobenzenesulfonamide

Comparison: 3,5-Difluoroaniline is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in various synthetic processes .

Biologische Aktivität

3,5-Difluoroaniline (DFA), a derivative of aniline with two fluorine atoms at the 3 and 5 positions on the aromatic ring, has garnered attention for its diverse biological activities. This compound is not only a key intermediate in the synthesis of various agricultural chemicals and pharmaceuticals but also exhibits notable biological effects that warrant detailed exploration.

This compound has the chemical formula and a CAS number of 372-39-4. It is synthesized through the fluorination of 1,3,5-trichlorobenzene followed by amination to yield the desired aniline derivative . The presence of fluorine atoms significantly influences its reactivity and biological interactions.

1. Antiviral Properties

Recent studies have investigated the potential of this compound derivatives as antiviral agents, particularly against coronaviruses. A derivative was shown to exhibit significant inhibitory activity against SARS-CoV-2 with an IC50 value of 0.23 μM . This suggests that modifications in the structure of DFA can lead to compounds with enhanced antiviral properties.

2. Toxicity Assessment

A metabonomic study using earthworms (Eisenia veneta) highlighted the toxicological profile of this compound. The study utilized nuclear magnetic resonance (NMR) spectroscopy to assess metabolic changes following exposure. Key findings included:

- A decrease in maltose concentrations in treated worms.

- Changes in endogenous metabolites that could serve as biomarkers for xenobiotic toxicity .

The principal component analysis (PCA) indicated that while DFA did induce changes in metabolic profiles, its effects were less pronounced compared to other halogenated anilines tested.

Case Study 1: Antiviral Activity

In a study focusing on the design and evaluation of 2-amino-quinazolin-4(3H)-one derivatives, it was noted that compounds derived from this compound exhibited promising antiviral properties against both SARS-CoV-2 and MERS-CoV. The lead compound demonstrated low cytotoxicity (CC50 > 25 μM) while maintaining high antiviral efficacy .

Case Study 2: Metabonomic Toxicity Analysis

Another research effort employed a metabonomic approach to analyze the toxicity of DFA alongside other fluorinated anilines. The study revealed that DFA treatment resulted in specific alterations in metabolic pathways, indicating potential risks associated with exposure to this compound . The results emphasized the need for further investigation into the long-term effects of DFA on biological systems.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅F₂N |

| CAS Number | 372-39-4 |

| IC50 (SARS-CoV-2) | 0.23 μM |

| Cytotoxicity (CC50) | >25 μM |

| Oral Bioavailability | 15.6% |

| Metabolite Changes | Observed Effect |

|---|---|

| Maltose | Decreased concentration |

| Inosine Monophosphate | Increased concentration |

Analyse Chemischer Reaktionen

Halogen Displacement Reactions

3,5-Difluoroaniline is synthesized via catalytic amination of halogenated precursors. Key routes include:

-

From 3,5-difluorochlorobenzene : Reaction with ammonia (4:1 NH₃ ratio) at 230°C in diethylene glycol yields 95% conversion to this compound . A Cu(I) catalyst (e.g., CuCl) enhances selectivity, suppressing byproducts like diaminofluorobenzene .

-

From 2,6-dichloro-3,5-difluoronitrobenzene : Hydrogenation eliminates HCl and reduces the nitro group, achieving 87–95% yields .

Diazotization and Reduction Pathways

Diazotization of 2-halo-4,6-difluoroaniline intermediates (e.g., 2-bromo-4,6-difluoroaniline) with NaNO₂/HCl followed by in-situ reduction with hypophosphorous acid produces 1-halo-3,5-difluorobenzenes. Subsequent amination yields this compound with 87% efficiency .

Nitration and Halogenation

The amino group directs electrophilic substitution:

-

Nitration : Reacts with HNO₃/H₂SO₄ to form 3,5-difluoro-2,4,6-trinitroaniline, a precursor to explosives .

-

Halogenation : Iodination at the para position (relative to NH₂) gives 3,5-difluoro-4-iodoaniline in >95% yield .

| Reaction | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3,5-Difluoro-2,4,6-trinitroaniline | 90% | |

| Iodination | I₂, AcOH | 3,5-Difluoro-4-iodoaniline | 95% |

Thiolation Reactions

Reaction with 1-propanethiolate anion replaces fluorine or amino groups:

-

Amino displacement : Forms 3,5-difluoro-4-(propylthio)aniline .

-

Fluorine displacement : Yields 3-fluoro-5-(propylthio)aniline as a minor product .

Thermal Decomposition and Stability

Under pyrolysis conditions (T-jump-PyGC-MS), 3,5-difluoro-2,4,6-trinitroaniline derivatives decompose via nitro group rupture and benzene ring opening. Major pathways include:

| Decomposition Pathway | Conditions | Byproducts | Heat Release | Ref. |

|---|---|---|---|---|

| Nitro group rupture | >200°C | NO₂, CO, polycyclic compounds | High | |

| Fluorine migration | 250–300°C | Fluorinated polyaromatics | Moderate |

Catalytic and Selectivity Considerations

Eigenschaften

IUPAC Name |

3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOIBXZRCYFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059906 | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-39-4 | |

| Record name | 3,5-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.